

Jps016 (tfa): A Comparative Analysis of a Selective Class I HDAC PROTAC Degradator

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Jps016 (tfa)

Cat. No.: B15139093

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This guide provides a detailed comparison of **Jps016 (tfa)**, a selective proteolysis targeting chimera (PROTAC) designed to degrade Class I histone deacetylases (HDACs), against other HDAC-targeting compounds. The information presented herein is based on available experimental data to facilitate an objective assessment of its performance and potential applications in research and drug development.

Introduction to Jps016 (tfa)

Jps016 is a bifunctional molecule that operates as a selective degrader and inhibitor of Class I HDACs.^{[1][2]} It is composed of a benzamide-based ligand that targets Class I HDACs, a linker, and a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2]} This design allows Jps016 to recruit the cellular ubiquitin-proteasome system to induce the degradation of its target proteins, primarily HDAC1, HDAC2, and HDAC3.^{[3][4][5]} The degradation of these enzymes leads to significant downstream effects, including the upregulation or downregulation of nearly 4000 genes, cell cycle arrest at the sub-G1 phase, and the promotion of apoptosis in cancer cell lines such as HCT116.^{[1][2]}

Performance Comparison

The efficacy of Jps016 as a Class I HDAC degrader has been quantified through various studies. The following tables summarize its performance in comparison to other HDAC-targeting molecules.

Table 1: In Vitro Potency of Jps016 (tfa)

Target	Parameter	Value (nM)
HDAC1	IC50	570[1][2]
HDAC2	IC50	820[1][2]
HDAC3	IC50	380[1][2]
HDAC1	DC50	550[1][2]
HDAC3	DC50	530[1][2]

Table 2: Maximum Degradation (Dmax) of Jps016 (tfa)

Target	Dmax (%)
HDAC1	77[1][2]
HDAC3	66[1][2]
HDAC2	45[1][2]

Table 3: Comparative Degradation Profile of Jps016 and Related PROTACs

Compound	Target	Degradation at 1 μ M (% of control)	Degradation at 10 μ M (% of control)
Jps016 (9)	HDAC1	~50%	~20%
HDAC2	~75%	~50%	
HDAC3	~40%	~30%	
JPS014 (7)	HDAC1	~40%	~10%
HDAC2	~60%	~40%	
HDAC3	~30%	~20%	
JPS036 (22)	HDAC1	~90%	~80%
HDAC2	~95%	~90%	
HDAC3	~50%	~20%	

Data in Table 3 is estimated from graphical representations in the source material and is intended for comparative purposes.[\[5\]](#)

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies:

Cell Culture and Treatment: HCT116 human colon carcinoma cells were cultured in an appropriate medium. For degradation studies, cells were treated with Jps016 or other compounds at various concentrations (e.g., 0.1, 1.0, and 10 μ M) for a specified duration, typically 24 hours.[\[5\]](#)[\[6\]](#)

Western Blotting for Protein Degradation: Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with specific primary antibodies against HDAC1, HDAC2, and HDAC3, followed by incubation with a secondary antibody. Protein bands were visualized and quantified to determine the extent of degradation relative to a vehicle control (e.g., DMSO).[\[5\]](#)

RNA Sequencing for Gene Expression Analysis: HCT116 cells were treated with Jps016 or control compounds. Total RNA was extracted, and library preparation was performed. RNA sequencing was then carried out to identify differentially expressed genes. Significant changes in gene expression were determined based on p-adjusted values and fold change.[6]

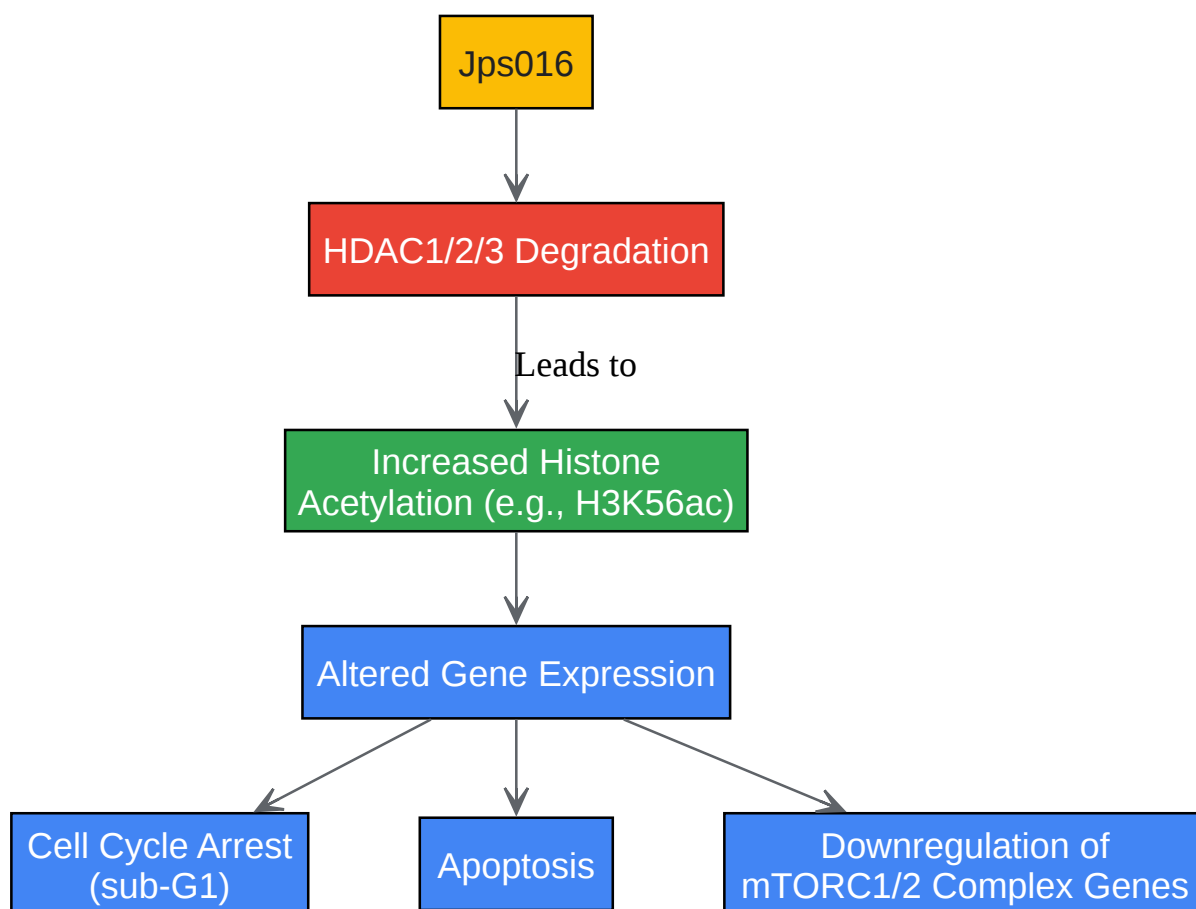
Cell Cycle Analysis: Treated cells were stained with propidium iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.[6]

Visualizations

Mechanism of Action of Jps016

Caption: Mechanism of Jps016-mediated HDAC degradation.

Downstream Signaling Pathway of HDAC Degradation



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Caption: Downstream effects of Jps016-induced HDAC degradation.

Conclusion

Jps016 (tfa) is a potent and selective degrader of Class I HDACs, with submicromolar DC50 values for HDAC1 and HDAC3.[1][2] Its ability to induce robust degradation of these key epigenetic regulators translates into significant downstream cellular effects, including widespread changes in gene expression and the induction of apoptosis in cancer cells.[1][2][6] The comparative data indicates that modifications to the linker and E3 ligase ligand can modulate the degradation profile of HDAC PROTACs, highlighting the tunability of this therapeutic modality.[5] While comprehensive off-target protein analyses are not yet publicly available, the on-target selectivity and potent biological activity of Jps016 make it a valuable tool for research into the roles of Class I HDACs in health and disease and a promising candidate for further therapeutic development.

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References

- 1. JPS016 (CAS 2669785-77-5): R&D Systems [rndsystems.com]
- 2. JPS016 Supplier | CAS 2669785-77-5 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Transcriptomic Analysis of Novel Class I HDAC Proteolysis Targeting Chimeras (PROTACs) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Jps016 (tfa): A Comparative Analysis of a Selective Class I HDAC PROTAC Degradar]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15139093#jps016-tfa-off-target-protein-analysis]

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